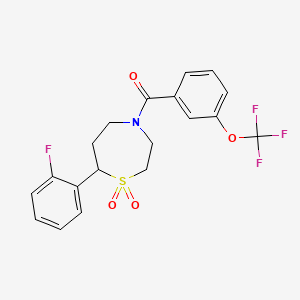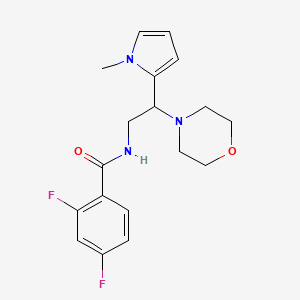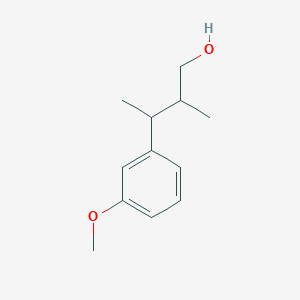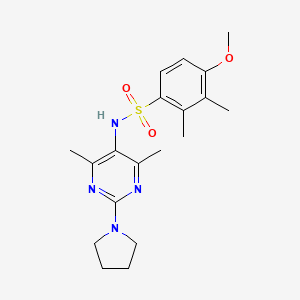![molecular formula C19H21N5O2S B2933360 N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890638-31-0](/img/structure/B2933360.png)
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizers
Research on zinc phthalocyanine derivatives substituted with sulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. The ability to generate singlet oxygen efficiently is crucial for the therapeutic efficacy in targeting cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
Sulfonamide derivatives have been explored for their inhibitory activity against various enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are targets for treating conditions like glaucoma, neurological disorders, and certain cancers. Compounds incorporating sulfonamide pharmacophores exhibit potent inhibitory activity against human CA isoenzymes and AChE, suggesting their utility in designing new therapeutic agents with low cytotoxicity (Ozgun et al., 2019).
Molecular Docking and Drug Design
Molecular docking studies of tetrazole derivatives have provided insights into the orientation and interaction of these molecules within the active sites of target enzymes, such as cyclooxygenase-2 (COX-2). This approach aids in understanding the binding affinities and mechanism of action, offering a pathway for the design of COX-2 inhibitors with potential anti-inflammatory and anticancer applications (Al-Hourani et al., 2015).
Antiviral Research
Compounds with specific structural features have been identified as selective inhibitors of viral replication, exemplified by research targeting cytomegalovirus (CMV) DNA maturation. These studies highlight the role of novel nonnucleoside inhibitors in interfering with viral DNA maturation and packaging, offering insights into the development of antiviral therapeutics (Buerger et al., 2001).
Cell Viability and Toxicity Assays
Tetrazolium-based assays, such as MTT, XTT, and related derivatives, are widely used for assessing cell viability and drug sensitivity. These compounds are metabolically reduced in viable cells to formazan products, providing quantitative measures of cell proliferation and cytotoxicity, crucial for screening potential therapeutic compounds (Cory et al., 1991).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-6-15(11-13(12)2)20-18(25)14(3)27-19-21-22-23-24(19)16-7-9-17(26-4)10-8-16/h5-11,14H,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQWEBDYVZDPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2933286.png)
![4-[4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2933287.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2933291.png)


![N1-(4-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2933295.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)


![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)